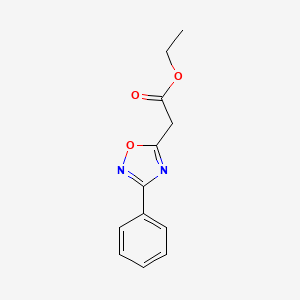

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate

Description

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an ethyl acetate moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability, metabolic resistance, and versatility in medicinal chemistry. Its synthesis typically involves condensation reactions between amidoximes and activated esters or acids, as described in recent literature .

Properties

CAS No. |

13715-47-4 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(14-17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

IJUQYBOVHIZTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via the construction of the 1,2,4-oxadiazole ring through cyclization reactions involving amidoximes and suitable acyl derivatives, followed by esterification to introduce the ethyl acetate side chain.

Synthesis of 1,2,4-Oxadiazole Core

A well-established approach to synthesize 1,2,4-oxadiazole derivatives involves the cyclization of benzamidoximes with acyl chlorides or related activated carboxylic acid derivatives. For example, benzamidoximes are prepared from substituted benzonitriles by reaction with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in aqueous ethanol at reflux conditions. The amidoximes are then reacted with acyl chlorides (such as 3-phenyl-acryloyl chloride or analogous compounds) under anhydrous conditions to form the oxadiazole ring via cyclodehydration.

Representative Experimental Procedure

An example synthesis based on literature protocols includes:

Preparation of benzamidoxime by reacting benzonitrile with hydroxylamine hydrochloride and potassium carbonate in ethanol-water mixture under reflux.

Conversion of the benzamidoxime to the corresponding 1,2,4-oxadiazole via reaction with an acyl chloride derivative in anhydrous conditions.

Subsequent reaction of the oxadiazole intermediate with ethyl bromoacetate in saturated sodium hydrogencarbonate solution in ethanol, stirring at room temperature to afford the ethyl ester product.

Purification by recrystallization from aqueous ethanol or by chromatographic techniques.

Analysis of Preparation Methods

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzamidoxime formation | Hydroxylamine hydrochloride, K2CO3, EtOH/H2O, reflux | ~80-90 | Mild conditions, high conversion |

| Oxadiazole ring cyclization | Acyl chloride, anhydrous solvent, room temp or reflux | 60-85 | Sensitive to moisture, requires dry conditions |

| Esterification/Alkylation | Ethyl bromoacetate, NaHCO3, EtOH, room temp | 70-90 | Base-mediated alkylation, good selectivity |

Mechanistic Insights

The formation of the 1,2,4-oxadiazole ring proceeds via nucleophilic attack of the amidoxime nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by cyclodehydration to form the heterocyclic ring.

The esterification step involves nucleophilic substitution where the mercapto or hydroxy group on the oxadiazole intermediate attacks the alkyl halide (ethyl bromoacetate), resulting in the formation of the ethyl ester linkage.

Advantages and Limitations

The stepwise approach allows for structural modifications at both the phenyl ring and the ester side chain, enabling the synthesis of diverse derivatives.

The requirement for anhydrous conditions during cyclization can complicate scale-up.

Use of alkyl halides like ethyl bromoacetate necessitates careful handling due to their reactivity and potential toxicity.

Summary Table of Key Preparation Methods

Research Discoveries and Applications

Recent protocols have optimized the synthesis of 1,2,4-oxadiazoles for improved yields and biological activity, including anticancer and antiparasitic properties.

Structural modifications on the phenyl ring and ester moiety influence the compound's lipophilicity and metabolic stability, important for pharmaceutical development.

The synthetic methods allow for the introduction of functional groups such as trifluoromethyl to enhance pharmacokinetic profiles.

Chemical Reactions Analysis

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.

Scientific Research Applications

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

Materials Science: The compound has applications in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for extensive comparisons. Below, key analogs of Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate are analyzed based on substituents, physicochemical properties, and biological activities.

Structural Analogues

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

- Molecular Formula : C₇H₁₀N₂O₃

- Key Substituent : Methyl group at position 3 of the oxadiazole.

- Lower molecular weight (170.17 g/mol) and simpler structure may improve synthetic accessibility .

Ethyl 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetate

- Molecular Formula : C₁₃H₁₃N₂O₃

- Key Substituent : Oxadiazole ring attached to a para-substituted phenyl group.

- The para substitution may alter electronic effects compared to the meta-phenyl analog .

- Biological Relevance : Structural motifs like this are common in kinase inhibitors and antimicrobial agents.

Oxolamine Citrate

- Molecular Formula : C₂₀H₂₇N₃O₈

- Key Substituent: Diethylaminoethyl group and citrate salt.

- Properties: Enhanced water solubility due to the citrate counterion, making it suitable for oral or injectable formulations. The cationic diethylamino group facilitates interactions with neuronal receptors.

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol

- Molecular Formula : C₁₄H₁₀N₂O₂

- Key Substituent: Phenolic hydroxyl group adjacent to the oxadiazole.

- Properties :

- Biological Relevance: Potential as an antifungal agent with selective toxicity.

Functional Analogues

(S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

- Molecular Formula : C₁₂H₁₁F₃N₃O₂

- Key Substituent : Chiral trifluoroacetamide group.

- Properties :

- Biological Relevance : Investigated for central nervous system (CNS) targets.

Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate

- Molecular Formula : C₁₂H₁₃N₃O₄

- Key Substituent: Pyridinone-oxadiazole hybrid.

- Properties: The pyridinone ring introduces additional hydrogen-bonding sites and aromaticity. Potential for dual-target inhibition (e.g., kinases and phosphodiesterases) .

- Biological Relevance : Under exploration for anticancer applications.

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituent(s) | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|---|

| This compound | C₁₂H₁₂N₂O₃ | Phenyl, ethyl acetate | 232.24 | Anticancer, antimicrobial |

| Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate | C₇H₁₀N₂O₃ | Methyl | 170.17 | Precursor for synthesis |

| Oxolamine Citrate | C₂₀H₂₇N₃O₈ | Diethylaminoethyl, citrate | 437.44 | Cough suppression |

| 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol | C₁₄H₁₀N₂O₂ | Phenolic hydroxyl | 238.25 | Antifungal |

| (S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide | C₁₂H₁₁F₃N₃O₂ | Chiral trifluoroacetamide | 286.23 | CNS-targeted activity |

Biological Activity

Overview

Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. The oxadiazole ring system is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an ethyl acetate moiety attached to a phenyl-substituted oxadiazole ring, which is critical for its biological activity.

Antimicrobial Properties

Research has highlighted the antimicrobial effects of this compound. A study demonstrated that derivatives of oxadiazole exhibit significant antibacterial activity against various strains of bacteria. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. The presence of the oxadiazole ring enhances its efficacy against fungal pathogens. Preliminary data suggest that it may inhibit the growth of several fungal species by interfering with their cellular functions .

Case Studies and Research Findings

- Synthesis and Activity Assessment :

- Comparative Analysis :

Data Table: Biological Activity Summary

| Activity | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 64 | |

| Antibacterial | Escherichia coli | 128 | |

| Antifungal | Candida albicans | 32 | |

| Antifungal | Aspergillus niger | 64 |

The proposed mechanisms underlying the biological activity of this compound include:

- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing hydrazide derivatives with activated esters in the presence of phosphorus oxychloride (POCl₃) . For example, hydrazides derived from carboxylic acids can react with ethyl acetoacetate under acidic conditions, followed by purification using column chromatography with ethyl acetate/hexane solvent systems . Alternative approaches include microwave-assisted synthesis, which reduces reaction times from hours to minutes .

Q. What analytical techniques are employed for structural confirmation?

Post-synthesis characterization relies on IR spectroscopy (oxadiazole C=N stretches at 1670–1680 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.4–8.1 ppm and ester carbonyl signals at ~168 ppm), and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak . For crystalline derivatives, single-crystal X-ray diffraction with SHELX software is used for absolute configuration determination .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents monitors reaction progress . Final purification employs recrystallization (e.g., ethyl acetate) or column chromatography. Solvent selection (e.g., dichloromethane-ethyl acetate gradients) is critical for resolving polar byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Microwave irradiation significantly enhances cyclocondensation efficiency by reducing reaction times and improving regioselectivity . Catalyst optimization (e.g., EDC/HOBt coupling agents) and solvent polarity adjustments (DMF or acetonitrile) can further boost yields. Kinetic studies using in-situ FT-IR or HPLC help identify rate-limiting steps .

Q. How are spectral contradictions resolved in complex derivatives?

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from rotameric equilibria or impurities. Advanced techniques like 2D NMR (HSQC, HMBC) clarify connectivity, while variable-temperature NMR can suppress dynamic effects . For persistent ambiguities, computational modeling (DFT) or X-ray crystallography provides definitive structural validation .

Q. What strategies are used to evaluate bioactivity in cancer cell lines?

In vitro cytotoxicity assays (e.g., MTT or SRB) on triple-negative breast cancer cells (MDA-MB-231) are standard. Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Structure-activity relationship (SAR) studies highlight the importance of the oxadiazole core and ester substituents in modulating activity .

Q. How are pharmacokinetic properties predicted for this compound?

Computational tools like SwissADME predict logP (lipophilicity) and metabolic stability. In vitro microsomal assays (human liver microsomes) evaluate phase I/II metabolism. Substituent modifications (e.g., replacing ethyl with methyl groups) can enhance metabolic resistance, as shown in analogues with prolonged half-lives .

Methodological Considerations

Q. What solvent systems are optimal for chromatographic purification?

Ethyl acetate/hexane (1:4 to 1:1) effectively separates polar oxadiazole derivatives. For highly functionalized analogues, dichloromethane with incremental ethyl acetate gradients improves resolution .

Q. How is regioselectivity controlled during oxadiazole formation?

Steric and electronic factors dictate cyclization outcomes. Electron-withdrawing groups on the phenyl ring favor 1,2,4-oxadiazole formation over 1,3,4-isomers. Refluxing in anhydrous conditions with POCl₃ minimizes hydrolysis side reactions .

Q. What precautions are necessary for handling intermediates?

Hydrazide precursors are moisture-sensitive; reactions must be conducted under inert atmospheres. Chlorinated solvents (e.g., DCM) are preferred for POCl₃-mediated steps to avoid ester hydrolysis. Post-reaction quenching with ice-water ensures safe isolation of products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.